3-Deamino 3-Hydroxy Linagliptin is a chemical compound identified as an impurity of Linagliptin, a medication primarily used for the management of type II diabetes mellitus. The molecular formula for 3-Deamino 3-Hydroxy Linagliptin is and it has a molecular weight of approximately 473.53 g/mol. Linagliptin, the parent compound, is recognized for its role as a dipeptidyl peptidase-IV inhibitor, which helps in regulating blood sugar levels by increasing insulin secretion and decreasing glucagon levels.
3-Deamino 3-Hydroxy Linagliptin is derived from the synthesis of Linagliptin and can be classified under the category of pharmaceutical impurities. Its identification and characterization are crucial for ensuring the quality and safety of Linagliptin formulations. The compound is referenced in various chemical databases, including PubChem, where it is cataloged under the identifier 72202338 .
The synthesis of Linagliptin, and consequently its impurities such as 3-Deamino 3-Hydroxy Linagliptin, involves several chemical transformations. The primary method includes the reaction of (R)-piperidine-3-amine with specific xanthine derivatives.
The molecular structure of 3-Deamino 3-Hydroxy Linagliptin can be represented as follows:
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which help confirm its identity and purity.
As an impurity, 3-Deamino 3-Hydroxy Linagliptin may arise from various degradation pathways during the synthesis or storage of Linagliptin. Key reactions that may be involved include:
These reactions are typically monitored using high-performance liquid chromatography (HPLC) to ensure that impurity levels remain within acceptable limits for pharmaceutical formulations .
While 3-Deamino 3-Hydroxy Linagliptin itself does not exhibit significant pharmacological activity, its parent compound, Linagliptin, operates through inhibition of dipeptidyl peptidase-IV. This enzyme plays a critical role in glucose metabolism by degrading incretin hormones that stimulate insulin secretion.
Although primarily recognized as an impurity in pharmaceutical formulations, understanding compounds like 3-Deamino 3-Hydroxy Linagliptin is essential for:
CAS No.: 102-94-3
CAS No.: 68672-88-8
CAS No.: 505-75-9
CAS No.: 104112-34-7
CAS No.: 98914-01-3
CAS No.: 73491-34-6